Quinuclii bromidum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

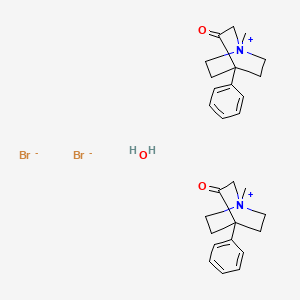

Quinuclii bromidum is a useful research compound. Its molecular formula is C28H38Br2N2O3 and its molecular weight is 610.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Role in Hydrogen Atom Transfer (HAT) Reactions

Quinuclidinium bromide has been investigated as a HAT catalyst in Ni/photoredox cross-coupling reactions. Key findings include:

-

Methylation of Aryl Bromides : In reactions with benzaldehyde dimethyl acetal, quinuclidine-free conditions yielded 82% methylated product , suggesting bromide radicals (generated from the Ni precatalyst or aryl bromide) can mediate HAT directly .

-

Mechanistic Evidence : β-scission byproduct analysis (e.g., methyl benzoate 7 ) confirmed radical intermediates. Cyclopropylmethyl acetal reactions produced ring-opened product 8 , supporting radical pathways .

Table 1 : Impact of Bromide Source on Methylation Yield

| Ni Precatalyst | Additive | Yield (%) |

|---|---|---|

| NiBr₂·glyme | None | 74 |

| NiBr₂·glyme | TBABr | 82 |

| NiCl₂·glyme | None | <1 |

| NiCl₂·glyme | TBABr | 79 |

Bromide-Mediated Radical Pathways

Bromide ions from quinuclidinium bromide participate in redox cycles:

-

Oxidative Bromination : In the presence of iridium photocatalysts, bromide is oxidized to bromine radical (Br- ), enabling selective HAT with tertiary C–H bonds (e.g., in acetals) .

-

Ni Catalysis Synergy : Bromide facilitates Ni(III)/Ni(I) redox cycling, enabling C(sp²)–C(sp³) bond formation via reductive elimination .

Acid-Triggered Decomposition

Quinuclidinium bromide derivatives undergo hydrolysis under acidic conditions:

-

pH-Dependent Stability : Acetals and related motifs hydrolyze in lysosomal environments (pH 4.7), releasing aldehydes or ketones .

-

Biological Relevance : This property is exploited in prodrug activation and targeted drug delivery .

Table 2 : Acid-Triggered Hydrolysis of Dynamic Covalent Bonds

| Bond Type | Released Product 1 | Released Product 2 | Trigger |

|---|---|---|---|

| Acetal | Alcohol | Aldehyde/Ketone | pH ≤ 5.5 |

| Thioacetal | Thiol | Aldehyde/Ketone | pH ≤ 5.5/GSH |

Mechanistic Insights from Kinetic Studies

-

Radical Trapping : TEMPO (a radical scavenger) suppresses dehydrogenation and bromination, confirming radical intermediates in tetrahydroquinoline functionalization .

-

Electrophilic vs. Radical Pathways : Bromination of electron-rich arenes occurs via ionic mechanisms, while dehydrogenation follows radical routes .

Thermodynamic and Kinetic Parameters

-

Endothermic Reactions : Bromide-mediated processes exhibit temperature-dependent reversibility. For example, CO reduction by MoO₂ becomes exothermic above 1855 K .

-

Entropy Considerations : Internal energy changes (ΔU) in bromide-involved reactions depend on entropy (ΔS), pressure, and chemical potentials .

Propiedades

Número CAS |

64755-06-2 |

|---|---|

Fórmula molecular |

C28H38Br2N2O3 |

Peso molecular |

610.4 g/mol |

Nombre IUPAC |

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;dibromide;hydrate |

InChI |

InChI=1S/2C14H18NO.2BrH.H2O/c2*1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;;;/h2*2-6H,7-11H2,1H3;2*1H;1H2/q2*+1;;;/p-2 |

Clave InChI |

GFOYERPBWJANDW-UHFFFAOYSA-L |

SMILES |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

SMILES canónico |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.